4-cyclohexyl-N-(naphthalen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-(naphthalen-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclohexyl group, a naphthyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(naphthalen-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production methods for benzamides, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These methods are designed to be scalable and efficient, ensuring the production of large quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
4-cyclohexyl-N-(naphthalen-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-tubercular agents.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial products.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-cyclohexyl-N-(naphthalen-2-yl)benzamide can be compared with other similar compounds, such as:
- 4-methyl-N-(naphthalen-1-yl)benzamide
- 2-methoxy-N-(naphthalen-1-yl)benzamide
- N-(1-naphthalen-1-yl-ethyl)benzamide
- N-(7-hydroxy-naphthalen-1-yl)benzamide
- N-hexyl-4-nitro-benzamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and applications . The uniqueness of this compound lies in its specific combination of cyclohexyl and naphthyl groups, which may confer distinct chemical and biological activities.
Properties
Molecular Formula |
C23H23NO |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-cyclohexyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C23H23NO/c25-23(24-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h4-5,8-17H,1-3,6-7H2,(H,24,25) |
InChI Key |
CKTJHUQNQWXJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.